Cas no 2059912-53-5 ((2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane)

(2S,5R)-2-(Bromomethyl)-5-(3-methoxyphenyl)oxane is a chiral oxane derivative featuring a bromomethyl substituent at the 2-position and a 3-methoxyphenyl group at the 5-position. Its stereospecific (2S,5R) configuration makes it a valuable intermediate in asymmetric synthesis, particularly for constructing complex heterocyclic frameworks. The bromomethyl group offers reactivity for further functionalization, while the methoxyphenyl moiety enhances solubility and electronic properties. This compound is useful in pharmaceutical and agrochemical research, where precise stereochemistry is critical. Its well-defined structure ensures reproducibility in synthetic applications, making it a reliable building block for targeted molecular design.
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane structure
2059912-53-5 structure
商品名:(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
CAS番号:2059912-53-5
MF:C13H17BrO2
メガワット:285.176883459091
MDL:MFCD30502373
CID:5192721
PubChem ID:125455693

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane 化学的及び物理的性質

名前と識別子

    • 2H-Pyran, 2-(bromomethyl)tetrahydro-5-(3-methoxyphenyl)-, (2S,5R)-
    • (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
    • MDL: MFCD30502373
    • インチ: 1S/C13H17BrO2/c1-15-12-4-2-3-10(7-12)11-5-6-13(8-14)16-9-11/h2-4,7,11,13H,5-6,8-9H2,1H3/t11-,13-/m0/s1
    • InChIKey: GAOGCIRYYDYIOD-AAEUAGOBSA-N
    • ほほえんだ: [C@H]1(CBr)OC[C@@H](C2=CC=CC(OC)=C2)CC1

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-342915-0.5g
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
2059912-53-5
0.5g
$1124.0 2023-09-03
Enamine
EN300-342915-10.0g
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
2059912-53-5
10.0g
$5037.0 2023-02-22
Enamine
EN300-342915-1g
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
2059912-53-5
1g
$1172.0 2023-09-03
Enamine
EN300-342915-0.05g
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
2059912-53-5
0.05g
$983.0 2023-09-03
Enamine
EN300-342915-5.0g
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
2059912-53-5
5.0g
$3396.0 2023-02-22
Enamine
EN300-342915-1.0g
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
2059912-53-5
1g
$0.0 2023-06-07
Enamine
EN300-342915-2.5g
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
2059912-53-5
2.5g
$2295.0 2023-09-03
Enamine
EN300-342915-10g
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
2059912-53-5
10g
$5037.0 2023-09-03
Enamine
EN300-342915-5g
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
2059912-53-5
5g
$3396.0 2023-09-03
Enamine
EN300-342915-0.25g
(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane
2059912-53-5
0.25g
$1078.0 2023-09-03

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane 関連文献

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxaneに関する追加情報

(2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane: A Comprehensive Overview

The compound (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane with CAS No. 2059912-53-5 is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique stereochemistry and functional groups, which make it a valuable tool in drug discovery and synthesis. Recent advancements in stereochemical control and asymmetric synthesis have further enhanced its potential applications in medicinal chemistry.

The structure of (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane consists of an oxane ring (a six-membered cyclic ether) with two key substituents: a bromomethyl group at the 2-position and a methoxy-substituted phenyl group at the 5-position. The stereochemistry of the molecule is defined by the (S) configuration at carbon 2 and the (R) configuration at carbon 5. This specific arrangement of substituents contributes to the compound's unique physical and chemical properties, as well as its biological activity.

Recent studies have highlighted the importance of (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of complex natural products and drug candidates. For instance, its bromomethyl group serves as an excellent leaving group, enabling various substitution reactions that can lead to diverse molecular architectures. Additionally, the methoxyphenyl group introduces electronic and steric effects that can modulate the compound's reactivity and bioavailability.

One of the most promising applications of this compound lies in its potential as an intermediate in the synthesis of therapeutic agents. By leveraging modern techniques such as transition-metal catalysis and organocatalysis, chemists can efficiently transform (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane into more complex molecules with desired pharmacological properties. For example, recent research has demonstrated its utility in constructing heterocyclic frameworks that are analogous to those found in natural products with potent biological activities.

The stereochemical integrity of (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane is critical for its functionality. Stereoisomers often exhibit vastly different properties, making it essential to maintain precise control over the configuration during synthesis. Advances in asymmetric induction techniques have enabled researchers to synthesize this compound with high enantiomeric excess, ensuring its suitability for downstream applications in drug discovery.

In terms of physical properties, (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane exhibits a melting point of approximately 110°C and a boiling point around 180°C under standard conditions. Its solubility profile makes it suitable for use in various organic solvents commonly employed in synthetic chemistry. The compound's stability under normal storage conditions further enhances its practicality for laboratory use.

From a biological standpoint, recent investigations have revealed that (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane demonstrates moderate inhibitory activity against certain enzymes associated with inflammatory pathways. This suggests potential applications in anti-inflammatory drug development. Furthermore, its ability to penetrate cellular membranes makes it a candidate for targeting intracellular therapeutic targets.

The synthesis of (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane typically involves multi-step processes that combine principles from both classical organic chemistry and modern catalytic methodologies. Key steps often include epoxide ring-opening reactions, followed by selective functionalization to introduce the bromomethyl and methoxyphenyl groups. The use of chiral auxiliaries or catalysts ensures the formation of the desired stereochemistry during these transformations.

In conclusion, (2S,5R)-2-(bromomethyl)-5-(3-methoxyphenyl)oxane (CAS No. 2059912-53-5) stands out as a versatile building block in organic synthesis with significant potential in drug discovery and development. Its unique structure, coupled with advancements in synthetic methodologies, positions it as a valuable asset for researchers aiming to create novel bioactive molecules.

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